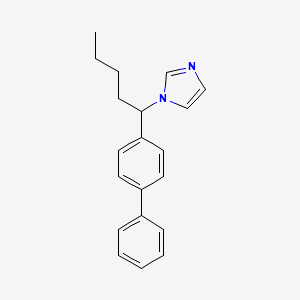

1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H22N2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1-[1-(4-phenylphenyl)pentyl]imidazole |

InChI |

InChI=1S/C20H22N2/c1-2-3-9-20(22-15-14-21-16-22)19-12-10-18(11-13-19)17-7-5-4-6-8-17/h4-8,10-16,20H,2-3,9H2,1H3 |

InChI Key |

LJLOALSYDDARJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)N3C=CN=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 1 Biphenyl 4 Yl Pentyl 1h Imidazole and Analogues

Retrosynthetic Analysis for the 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections. The most apparent disconnection is at the N1-position of the imidazole (B134444) ring, separating the imidazole heterocycle from the biphenyl-pentyl side chain. This suggests a synthetic strategy involving the preparation of the imidazole ring and the side chain separately, followed by their coupling.

Another key disconnection can be made within the biphenyl-pentyl side chain itself. The bond between the biphenyl (B1667301) group and the pentyl chain can be broken, suggesting a Friedel-Crafts acylation or a related reaction to attach the pentanoyl group to a biphenyl precursor. nih.gov Alternatively, the biphenyl moiety can be disconnected into two separate phenyl rings, pointing towards the use of cross-coupling reactions like the Suzuki or Negishi reaction to construct the biphenyl core. acs.orgwikipedia.orgacs.orgnih.govresearchgate.net

Finally, the imidazole ring itself can be deconstructed into simpler building blocks, such as a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), which are the starting materials for the Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.comijprajournal.comslideshare.netrsc.org This retrosynthetic approach provides a roadmap for the various synthetic strategies that can be employed to synthesize the target molecule and its analogues.

Established Synthetic Routes for 1-Substituted 1H-Imidazoles

The synthesis of 1-substituted 1H-imidazoles is a well-trodden path in organic chemistry, with several reliable methods available.

Multi-component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazoles in a single step.

Debus-Radziszewski Reaction: This classic MCR involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia to form the imidazole ring. wikipedia.orgscribd.comijprajournal.com A significant advantage of this reaction is the commercial availability of a wide range of starting materials, allowing for the synthesis of diverse imidazole derivatives. scribd.com However, the original Debus-Radziszewski synthesis can sometimes suffer from low yields and the formation of side products. ijprajournal.com Modifications, such as using a primary amine in place of one equivalent of ammonia, can lead to the formation of N-substituted imidazoles. wikipedia.org Various catalysts, including lactic acid and urea-ZnCl2, have been employed to improve yields and reaction times. ijprajournal.com

Cyclocondensation Reactions: Imidazole rings can also be formed through the cyclocondensation of various precursors. For instance, the reaction of α-hydroxyketones with aldehydes and ammonium (B1175870) acetate (B1210297) provides a route to substituted imidazoles. chim.it Another approach involves the cyclization of α-keto-aldehydes, which can be generated from the oxidation of aryl methyl-ketones, with ammonium acetate. nih.gov Microwave-promoted cyclocondensation reactions have also been shown to be effective for the synthesis of fused imidazole systems, such as imidazo[1,2-a]quinoxalines. researchgate.netrsc.org

Alkylation Strategies for N1-Substitution of Imidazoles

Once the imidazole ring is formed, the N1-position can be substituted with the desired side chain through various alkylation methods.

Direct N-alkylation of imidazole with an appropriate alkyl halide is a common strategy. researchgate.netnih.gov The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, making it more nucleophilic. google.com The choice of solvent and base can influence the regioselectivity of alkylation in unsymmetrically substituted imidazoles. otago.ac.nz For instance, in basic media, the alkylation of 4(5)-substituted imidazoles is influenced by both steric and electronic effects of the substituent. otago.ac.nz

Alternative methods for N-alkylation include the use of carbonates in the presence of a catalyst, which offers a greener approach by avoiding the use of alkyl halides. google.com The regioselective N-alkylation of complex imidazoles can also be achieved through strategies involving protecting groups, such as the SEM-group, which can direct the alkylation to a specific nitrogen atom. nih.gov

Specific Synthetic Approaches for Incorporating the Biphenyl and Pentyl Moieties

The synthesis of the 1-(1-biphenyl-4-yl-pentyl) side chain and its attachment to the imidazole ring requires specific synthetic strategies.

Construction of the 1-(1-Biphenyl-4-yl-pentyl) Side Chain

The biphenyl-pentyl side chain can be constructed in a stepwise manner. A common approach involves the Friedel-Crafts acylation of biphenyl with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(biphenyl-4-yl)pentan-1-one. nih.govchemicalbook.combldpharm.com This ketone can then be reduced to the corresponding alcohol, which can be subsequently converted to a leaving group (e.g., a halide) for the alkylation of imidazole.

Alternatively, the pentyl group can be introduced via a Grignard reaction. For example, reacting 4-biphenylmagnesium bromide with pentanal would yield the secondary alcohol directly.

Aryl-Aryl Cross-Coupling Reactions for Biphenyl Integration

The biphenyl moiety is a key structural feature of the target molecule, and its synthesis is often achieved through transition metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis due to their high efficiency and functional group tolerance. acs.orgnih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryls. nih.govmdpi.comgre.ac.ukgoogle.comlookchem.comrsc.org It typically involves the reaction of an aryl boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. nih.govgoogle.com The Suzuki reaction is known for its mild reaction conditions and tolerance to a variety of functional groups, making it a popular choice in pharmaceutical synthesis. nih.gov For the synthesis of the target molecule, one could couple 4-bromophenylpentan-1-one with phenylboronic acid or vice versa.

Negishi Coupling: The Negishi coupling provides a powerful alternative to the Suzuki reaction for the formation of biphenyls. acs.orgwikipedia.orgacs.orgresearchgate.netorganic-chemistry.org This reaction couples an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org The Negishi coupling is often praised for its high yields and mild reaction conditions, sometimes proving superior to the Suzuki method. acs.orgacs.org It has been successfully applied to the formation of biphenyls in various complex molecular architectures. acs.orgacs.org

Grignard Cross-Coupling: The Kumada-Corriu coupling, which utilizes Grignard reagents, is another important method for aryl-aryl bond formation. nih.govasianpubs.orgresearchgate.netdtu.dk The reaction of an aryl Grignard reagent with an aryl halide, catalyzed by a transition metal such as nickel or palladium, can efficiently produce biphenyl derivatives. nih.govresearchgate.net Iron-catalyzed cross-coupling of Grignard reagents with alkyl halides has also been reported. asianpubs.org

Design and Synthesis of Structurally Related Analogues and Derivatives for Structure-Activity Relationship Studies

The design and synthesis of analogues of this compound are central to medicinal chemistry efforts aimed at developing new therapeutic agents. jopir.in By methodically altering specific parts of the molecule—the biphenyl group, the alkyl chain, and the imidazole ring—researchers can map the chemical features essential for biological activity. nih.govnih.govjopir.in

Systematic Substituent Variations on the Biphenyl Moiety

The biphenyl moiety is a critical component for the activity of many imidazole-based antifungal agents. nih.govnih.gov Its substitution pattern significantly influences the compound's interaction with its biological target, often the fungal enzyme CYP51. nih.gov

Research has shown that introducing substituents onto the biphenyl ring system can modulate antifungal potency. For instance, the synthesis of a series of biphenyl imidazole analogues where one of the phenyl rings is modified has yielded important SAR insights. Studies have explored the introduction of various functional groups, such as halogens (e.g., fluorine, chlorine), at different positions of the distal phenyl ring. nih.gov A 2-fluoro (2-F) substitution on the biphenyl group, for example, resulted in an analogue (compound 12m in a specific study) with remarkable in vitro activity against several fungal strains, including fluconazole-resistant Candida albicans. nih.gov

Table 1: Effect of Substitutions on the Biphenyl Moiety

| Compound/Analogue Class | Modification | Impact on Antifungal Activity | Reference |

|---|---|---|---|

| Biphenyl Imidazole Analogues | Introduction of a 2-Fluoro (2-F) substituent on the biphenyl ring. | Displayed remarkable activity against C. albicans, C. neoformans, A. fumigatus, and fluconazole-resistant strains. | nih.gov |

| Bifonazole Analogues | Replacement of the biphenyl moiety with a phenylisoxazolyl or phenylpyrimidinyl group. | Resulted in weak or no antimicrobial activity, indicating the biphenyl portion is preferred. | nih.gov |

| Bifonazole Analogues | Replacement of a benzene (B151609) ring in the biphenyl portion with a pyrrole (B145914) ring. | Retained almost all of the original antifungal activity. | nih.gov |

Modifications of the Alkyl Chain Length and Branching (e.g., pentyl vs. methyl, hexyl)

Quantitative structure-activity relationship (QSAR) studies on large sets of imidazole derivatives have demonstrated that parameters related to molecular size, bulkiness, and lipophilicity are crucial for antifungal activity. nih.gov The length of the alkyl linker is a key determinant of these properties. For example, in a study of related 1-(4-biphenylylmethyl)-1H-imidazole derivatives, the length of the linker bridge was found to be critical. Compounds with a propylene (B89431) linker showed different activity profiles compared to those with a shorter methylene (B1212753) bridge, which was attributed to the ability to form key interactions within the enzyme's active site. conicet.gov.ar

While specific studies detailing a systematic variation from pentyl to methyl and hexyl for this compound are not broadly available, the general principles derived from related azole antifungals suggest that an optimal chain length exists. A chain that is too short may not allow the molecule to span the distance between key binding regions in the target enzyme, while an excessively long or bulky chain could introduce steric hindrance, preventing proper binding. The hydrophobicity conferred by the alkyl chain also influences the compound's ability to penetrate the fungal cell membrane. nih.gov

Table 2: Influence of Alkyl Chain Modification on Activity in Related Imidazoles

| Modification Type | Specific Example | Observed Effect | Reference |

|---|---|---|---|

| Linker Length | Comparison of propylene vs. shorter linkers in 1-(4-biphenylylmethyl)-1H-imidazole derivatives. | The ability to form a hydrogen bond with a key water ligand in the target enzyme was dependent on the linker length, impacting activity. | conicet.gov.ar |

| Hydrophobic Substituent | Introduction of isoprenoid-derived hydrophobic substituents. | Resulted in novel imidazole derivatives with improved fungicidal activity. | nih.gov |

Functionalization of the Imidazole Ring

The imidazole ring is a cornerstone of this class of compounds, acting as a key coordinating ligand to the heme iron atom in fungal CYP450 enzymes. mdpi.com Its functionalization, therefore, is a critical area of research for modifying the electronic properties and binding affinity of the molecule. mdpi.comnih.gov

Synthetic strategies often involve the N-substitution of the imidazole nucleus. nih.govresearchgate.net For instance, reacting the imidazole core with reagents like ethyl chloroacetate (B1199739) can produce an intermediate that is then coupled with various amines to yield a range of N-substituted derivatives. nih.govresearchgate.net However, for antifungal activity that relies on heme coordination, the N-1 position of the imidazole ring must be available to link to the rest of the molecule (the biphenyl-pentyl group), while the N-3 atom must remain un-substituted to bind to the iron.

Research into related compounds has shown that the parent imidazole conjugates with a free N-H proton often exhibit higher activity than their N-methylated or N-ribosylated counterparts. mdpi.com In some contexts, the introduction of a methyl group directly onto the imidazole ring was found to decrease the biological activity of the complex, possibly by altering the planar structure of the ring. nih.gov The synthesis of analogues with two imidazole moieties has also been explored, though these derivatives generally retained only a fraction of the parent drug's antifungal potency. nih.gov The chemical environment of the imidazole ring is thus finely tuned, and even minor modifications can lead to significant changes in biological function. mdpi.comnih.gov

Table 3: Impact of Imidazole Ring Functionalization

| Modification Strategy | Specific Change | Effect on Properties/Activity | Reference |

|---|---|---|---|

| N-Substitution | Alkylation or ribosylation of the imidazole nitrogen. | Generally offers lower activity in certain antiviral conjugates compared to those with a free N-H proton. | mdpi.com |

| Ring Substitution | Introduction of a methyl group onto the imidazole ring. | Reduced the antitumor activity of a related ruthenium-imidazole complex, possibly due to deformation of the ring's planar structure. | nih.gov |

| Dimerization | Synthesis of analogues containing two imidazole moieties. | Resulted in derivatives that retained only a slight part of the antifungal power of the parent drug. | nih.gov |

Advanced Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry, FT-IR, UV-Visible)

Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of the title compound and its relatives. While specific data for 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole is not extensively published, analysis of related compounds provides significant insight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be critical for mapping the chemical environment of each atom. For instance, in related biphenyl (B1667301) compounds, aromatic protons typically appear as multiplets in the range of 7.3-8.0 ppm. rsc.org Protons of the imidazole (B134444) ring in similar structures are observed around 7.1-7.7 ppm. chemicalbook.com The aliphatic protons of the pentyl group would exhibit characteristic signals in the upfield region of the spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition. The molecular formula for this compound is C₂₄H₂₈N₂, corresponding to a specific monoisotopic mass that can be precisely verified by this method.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy helps identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for C-H stretching in the aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-2960 cm⁻¹) regions. Vibrations corresponding to the C=C and C=N bonds of the biphenyl and imidazole rings would appear in the 1400-1600 cm⁻¹ region. Data for related compounds like 4-methylbiphenyl (B165694) and 4-methoxybiphenyl (B1664174) show characteristic peaks that help in assigning these vibrations. nist.govnist.gov

UV-Visible Spectroscopy: The electronic absorption properties are studied using UV-Vis spectroscopy. Imidazole-containing aromatic compounds typically exhibit absorption bands due to π→π* transitions. researchgate.netsemanticscholar.org For example, a zinc complex with 1-(biphenyl-4-yl)-1H-imidazole shows an excitation maximum at 278 nm, leading to an emission band centered at 350 nm. nih.gov The electronic spectra are influenced by the extended conjugation of the biphenyl system and the electronic nature of the imidazole ring. semanticscholar.org

X-ray Crystallography of the Compound and its Derivatives to Determine Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the conformation adopted in the solid state. While the crystal structure for this compound is not publicly available, data from closely related derivatives offer valuable structural templates.

For instance, the antifungal agent bifonazole, which is 1-[(Biphenyl-4-yl)(phenyl)methyl]-1H-imidazole, has been studied extensively. researchgate.netnih.gov Its crystal structure reveals significant twisting between the aromatic rings. The dihedral angle between the two phenyl rings of the biphenyl group is 26.17 (8)°. nih.gov The imidazole ring is also substantially rotated relative to the phenyl and biphenyl groups. nih.gov

Similarly, studies on lophine derivatives, such as 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, show a non-planar conformation where the phenyl and chlorophenyl groups are twisted out of the plane of the central imidazole ring. researchgate.net The pentyl chain in these structures typically adopts a stable, extended conformation. researchgate.netnih.gov The analysis of a zinc complex with 1-(biphenyl-4-yl)-1H-imidazole also shows that the biphenyl ligands are not planar. nih.govnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈N₂ |

| Molecular Weight | 310.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9737 (7) |

| b (Å) | 6.2591 (6) |

| c (Å) | 33.265 (3) |

| β (°) | 93.805 (8) |

| Volume (ų) | 1656.5 (3) |

| Temperature (K) | 150 |

Conformational Landscape and Energetics using Computational Methods

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for exploring the conformational possibilities of flexible molecules like this compound. researchgate.net These studies allow for the mapping of the potential energy surface (PES) to identify low-energy conformers and the energy barriers between them.

For related imidazole derivatives, theoretical calculations have been used to analyze the molecular structure and electrostatic potential. researchgate.netmdpi.com In the case of lophine derivatives with a pentyl group, the conformation of the alkyl chain and the dihedral angles between the various aromatic rings are key areas of investigation. researchgate.netnih.gov For example, in 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the torsion angles along the pentyl chain are reported as -168.61 (16)° (N1–C6–C7–C8) and -176.82 (19)° (C7–C8–C9–C10), indicating a nearly fully extended chain conformation. researchgate.net

Computational models complement experimental data from X-ray crystallography. By comparing the calculated structures of various conformers with the solid-state structure, researchers can understand the influence of crystal packing forces on molecular conformation. semanticscholar.org These methods also allow for the calculation of properties like dipole moments and the distribution of electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.net

| Compound | Biphenyl Rings | Imidazole vs. Biphenyl Group | Imidazole vs. Phenyl Group | Reference |

|---|---|---|---|---|

| Bifonazole | 26.17 (8) | 101.80 (4) | 92.98 (5) | researchgate.netnih.gov |

| [ZnCl₂(C₁₅H₁₂N₂)₂] | 37.52 (14) & 42.45 (14) | 37.13 (14) & 40.05 (14) | - | nih.govnih.gov |

Molecular Target Identification and Mechanistic Elucidation of 1 1 Biphenyl 4 Yl Pentyl 1h Imidazole

In Vitro Enzyme Inhibition and Activation Studies

This section details the known effects of 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole on several key enzyme targets.

Scientific literature on the direct inhibitory or activation effects of this compound on Cytochrome P450 (CYP) enzymes is limited. However, research into structurally related compounds provides some context. A study focused on biphenyl-imidazole derivatives identified them as potential inhibitors of CYP enzymes. Specifically, a series of novel biphenyl (B1667301) imidazole (B134444) derivatives were found to have excellent antifungal activities, with preliminary mechanism studies indicating that the potent antifungal effect of compound 12g in the study stemmed from the inhibition of CYP51 in Candida albicans. nih.gov Furthermore, these promising compounds, 12g and 19b, showed low inhibition profiles for various human cytochrome P450 isoforms. nih.gov

Another study on similarity-oriented libraries based on 1-(4-biphenylylmethyl)-1H-imidazole identified potent inhibitors against CYP121 from Mycobacterium tuberculosis (Mtb), an essential target for developing new tuberculosis drugs. conicet.gov.ar This highlights that the biphenyl-imidazole scaffold is a recognized pharmacophore for CYP enzyme inhibition. However, no specific inhibition data for this compound against CYP121, P450 17, or P450 arom was identified in the reviewed literature.

A comprehensive review of published scientific studies did not yield any data regarding the in vitro inhibitory or activation activity of this compound on S-Nitrosoglutathione Reductase (GSNOR).

There is no specific information available in the scientific literature concerning the inhibitory effects of this compound on either Acetylcholinesterase (AChE) or Carbonic Anhydrase (CA). While research exists on other imidazole and biphenyl derivatives as inhibitors of these enzymes, data for the specific compound of interest is not present in the reviewed studies. mdpi.com

An extensive search of scientific databases and literature found no studies reporting on the in vitro activity of this compound against Cysteine Protease ATG4B, PI3 Kinase, or Protease-Activated Receptor 2 (PAR-2).

Receptor Binding Profiling and Ligand-Receptor Interactions

This section explores the binding affinity and interaction profile of this compound with specific histamine (B1213489) receptors.

A review of the available scientific literature did not reveal any specific data on the receptor binding profile or ligand-receptor interactions of this compound with histamine receptors H1R, H2R, H3R, or H4R. The imidazole moiety is a key component of histamine and many histamine receptor ligands, making this a relevant area for potential investigation. ijfmr.com However, current published research does not include binding or functional data for this particular compound.

Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov These receptors are considered significant drug targets for a variety of neurological and psychiatric conditions. nih.govnih.gov The mGluR family is divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins, leading to the activation of phospholipase C. In contrast, Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) are generally coupled to Gi/Go proteins, which inhibit adenylyl cyclase activity. nih.gov While the direct interaction of this compound with mGluRs is not extensively documented in the provided search results, the imidazole moiety is a common feature in various compounds that do target these receptors.

Angiotensin II (AII) Receptors

The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis, with the Angiotensin II (AII) receptors being key components. There are two primary subtypes of AII receptors, AT1 and AT2. The majority of the well-characterized physiological effects of AII, such as vasoconstriction, aldosterone (B195564) secretion, and cellular growth, are mediated by the AT1 receptor. nih.gov Imidazole-containing compounds have been a cornerstone in the development of AII receptor antagonists. nih.gov For instance, a series of 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamides have demonstrated potent antagonist activity at the AT1 receptor. nih.gov These findings highlight the potential for imidazole derivatives, including this compound, to interact with the angiotensin II receptor system.

Cannabinoid Receptors (CB1)

The cannabinoid 1 (CB1) receptor is a G-protein-coupled receptor that is abundantly expressed in the central nervous system and plays a significant role in various physiological processes, including pain perception, appetite, and mood. nih.govnih.gov The CB1 receptor is a validated target for the development of therapeutic agents. frontiersin.org The interaction of various ligands with the CB1 receptor can lead to either agonistic or antagonistic effects, modulating neurotransmitter release and synaptic plasticity. nih.govnih.gov While a direct binding affinity for this compound is not specified, the imidazole scaffold is present in some compounds designed to interact with cannabinoid receptors or related orphan GPCRs like GPR18 and GPR55. rsc.org

Cellular Mechanism of Action Investigations

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, PI3K/Akt)

The nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are fundamental to the regulation of inflammation, cell survival, and proliferation. The NF-κB pathway is a key mediator of the inflammatory response, while the PI3K/Akt pathway is crucial for cell growth and survival. nih.gov Certain imidazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the translocation of the p65 subunit of NF-κB. nih.gov For example, a fluorophenyl-substituted imidazole demonstrated a significant reduction in the nuclear translocation of p65 NF-κB in macrophage cell lines. nih.gov Furthermore, the PI3K/Akt pathway can be activated by various stimuli and in turn can activate NF-κB, creating a link between these two crucial signaling cascades. nih.gov

Interference with Microbial Replication Pathways (e.g., M. bovis BCG, Leishmania amazonensis)

The imidazole scaffold is a key component in many antifungal and antimicrobial agents. Research has explored the potential of imidazole-containing compounds to interfere with the replication of various pathogens. Mycobacterium bovis BCG, an attenuated strain of M. bovis, is often used as a model for Mycobacterium tuberculosis due to their high genetic similarity. nih.govnih.gov Studies on M. bovis BCG have investigated its growth and replication under various conditions to understand the persistence of mycobacterial infections. nih.gov While direct studies on this compound against these specific microbes are not detailed, the general antimicrobial properties of imidazoles suggest this as a potential area of investigation.

Effects on Cellular Processes (e.g., anti-inflammatory cascades in macrophage cell lines, anti-proliferative effects in cancer cell lines)

The cellular effects of imidazole derivatives are diverse and significant. In macrophage cell lines, certain fluorophenyl-substituted imidazoles have been shown to induce a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.govresearchgate.net This immunomodulatory effect is characterized by a decrease in pro-inflammatory cytokines (like TNF-α and IL-6) and an increase in anti-inflammatory cytokines (like IL-10). nih.govnih.gov

In the context of oncology, numerous imidazole-containing compounds have been investigated for their anti-proliferative effects against various cancer cell lines. nih.gov For instance, some pyrimidin-4-yl-1H-imidazole derivatives have exhibited potent anti-proliferative activity against human melanoma cell lines. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell growth and survival. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar for 1 1 Biphenyl 4 Yl Pentyl 1h Imidazole Analogues

Identification of Key Pharmacophoric Elements and Structural Determinants for Biological Activity

The biological activity of 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole analogs is dictated by several key pharmacophoric elements. These include the imidazole (B134444) ring, the biphenyl (B1667301) group, and the connecting alkyl chain. The imidazole moiety is often essential for binding to the target, such as the heme iron in cytochrome P450 enzymes. conicet.gov.ar

Key structural determinants for the biological activity of these compounds include:

The Imidazole Moiety: This nitrogen-containing heterocyclic ring is a crucial component. mdpi.com It often serves as a key interaction point with the biological target. conicet.gov.ar For instance, in antifungal azoles, the imidazole nitrogen coordinates with the heme iron of CYP51, an enzyme critical for fungal cell membrane synthesis. nih.gov

The Biphenyl System: This aromatic group contributes significantly to the molecule's hydrophobicity and can engage in pi-stacking or hydrophobic interactions within the target's binding site. drugbank.com The relative orientation of the two phenyl rings can influence binding affinity.

The Alkyl Linker: The pentyl chain connecting the biphenyl and imidazole moieties plays a role in positioning these two key groups correctly within the binding pocket. Its length and flexibility are critical for optimal interaction. nih.gov

Substituents on the Biphenyl Ring and Alkyl Chain: The presence, position, and nature of substituents on these parts of the molecule can modulate activity, selectivity, and pharmacokinetic properties.

Crystal structure analyses of related compounds in complex with their targets, such as CYP121, have revealed a common binding site where both hydrophobic interactions and hydrogen bonding are important. conicet.gov.artwincore.de These studies highlight that the inhibitor molecules can block a solvent channel leading to the active site heme. conicet.gov.artwincore.de

Impact of Side Chain Length, Branching, and Substituents on Target Affinity and Selectivity

Modifications to the side chain of this compound analogs have a profound impact on their target affinity and selectivity.

Side Chain Length: The length of the alkyl chain connecting the imidazole and biphenyl moieties is a critical determinant of potency. Studies on related [(biphenylyloxy)alkyl]imidazoles have shown that a two-carbon tether between the imidazole and the biphenylyloxy moiety resulted in the most potent anticonvulsant activity. nih.gov Increasing the chain length to three or four carbons led to a decrease in potency. nih.gov This suggests an optimal distance is required to position the key pharmacophoric groups for effective binding. In another study on imidazole-based surfactants, an increase in the alkyl chain length was found to decrease the diffusion coefficient, which could influence the molecule's ability to reach its target. researchgate.net

Side Chain Branching: The introduction of branching on the side chain can influence both the conformation of the molecule and its interaction with the target. While specific data on branching for this compound is limited, studies on similar compounds suggest that steric hindrance from bulky side groups can affect binding and thermal properties. rsc.org

Substituents: The nature and position of substituents on the biphenyl ring and the side chain are crucial for modulating biological activity. For example, in a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, the presence of electron-withdrawing substituents at the para position of the phenyl ring of the 1-phenylamino fragment was unfavorable for cytotoxicity. nih.gov Conversely, increasing the lipophilicity of meta substituents on the 5-phenyl ring enhanced cytotoxicity. nih.gov In another study on antifungal biphenyl imidazole derivatives, a 2-fluoro substitution on the biphenyl ring resulted in a compound with remarkable in vitro activity against various Candida and Aspergillus species. nih.gov

The following table summarizes the impact of side chain modifications on the activity of biphenyl imidazole analogs based on findings from various studies.

| Modification | Effect on Activity | Reference Compound Series |

| Side Chain Length | ||

| Longer Alkyl Chain | Decreased anticonvulsant potency | [(Biphenylyloxy)alkyl]imidazoles nih.gov |

| Longer Alkyl Chain | Decreased diffusion coefficient | Imidazole-based surfactants researchgate.net |

| Substituents | ||

| Electron-withdrawing group (para-position) | Decreased cytotoxicity | 5-phenyl-1-phenylamino-1H-imidazoles nih.gov |

| Lipophilic group (meta-position) | Increased cytotoxicity | 5-phenyl-1-phenylamino-1H-imidazoles nih.gov |

| 2-Fluoro substitution | Increased antifungal activity | Biphenyl imidazole analogues nih.gov |

QSAR Model Development and Validation for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that govern their efficacy.

For imidazole derivatives, several QSAR studies have been conducted to predict their antifungal and other biological activities. researchgate.netjmpas.com These studies typically involve calculating a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

A common approach involves using techniques like multiple linear regression (MLR) and genetic algorithms (GA) to develop the QSAR model. japsonline.comjapsonline.com For instance, a QSAR study on gemini (B1671429) imidazolium (B1220033) surfactants with antifungal activity against Candida albicans used a GA-MLR approach to identify the most relevant descriptors. japsonline.comjapsonline.com The resulting model showed a strong correlation between the predicted and experimental activities, with a high R² value (e.g., 0.9073). japsonline.com

The development and validation of a robust QSAR model typically follow these steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set for model development and a test set for external validation. japsonline.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. japsonline.com

Model Development: Statistical methods like MLR, partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical parameters. Internal validation is often performed using techniques like leave-one-out (LOO) cross-validation. jmpas.com External validation is performed using the test set of compounds that were not used in model development. japsonline.com

For example, a QSAR model for gemini imidazolium surfactants identified two key topological descriptors, GATS4se and BalabanJ, as being important for antifungal activity. japsonline.comjapsonline.com The positive coefficient for GATS4se indicated that an increase in its value leads to higher antifungal activity, while the negative coefficient for BalabanJ suggested the opposite. japsonline.com

Rational Design Principles for Optimized Derivatives based on SAR/QSAR Data

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of optimized derivatives of this compound. The goal is to create new molecules with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

The following principles can guide the rational design process:

Maintain Key Pharmacophoric Elements: The imidazole and biphenyl moieties should generally be retained as they are crucial for binding. conicet.gov.ardrugbank.com

Optimize the Linker: The length and rigidity of the pentyl chain can be fine-tuned to achieve the optimal distance and orientation between the imidazole and biphenyl groups within the target's binding site. nih.gov

Introduce Favorable Substituents: Based on SAR data, specific substituents can be introduced to enhance activity. For example, if hydrophobic interactions are found to be important in a particular region of the binding pocket, introducing lipophilic groups at the corresponding position on the molecule could increase affinity. nih.gov Conversely, if hydrogen bonding is key, groups capable of forming hydrogen bonds can be strategically placed. conicet.gov.ar

Utilize QSAR Models for Virtual Screening: Validated QSAR models can be used to predict the activity of a large number of virtual compounds before they are synthesized. japsonline.com This allows for the prioritization of candidates that are most likely to be active, saving time and resources.

Employ Computational Docking: Molecular docking simulations can be used to visualize how designed analogs fit into the binding site of the target protein. rsc.org This can help to refine the design and predict the potential impact of structural modifications on binding affinity and selectivity.

Consider ADMET Properties: Early in the design process, it is important to consider the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds. nih.gov Computational tools can be used to predict these properties and guide the design towards molecules with a higher probability of becoming successful drugs.

By integrating the knowledge from SAR, QSAR, and computational modeling, it is possible to rationally design novel derivatives of this compound with optimized biological activity. researchgate.net

Computational Chemistry and Molecular Modeling Applications in Research of 1 1 Biphenyl 4 Yl Pentyl 1h Imidazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand like 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole might interact with a biological target, such as an enzyme or receptor.

Elucidation of Binding Modes and Key Intermolecular Interactions (e.g., hydrophobic, hydrogen bonding)

In a typical molecular docking study, researchers would identify the primary binding mode of this compound within the active site of a target protein. The analysis would focus on identifying key intermolecular interactions that stabilize the ligand-protein complex. For a molecule with its structural characteristics, these interactions would likely include:

Hydrophobic Interactions: The biphenyl (B1667301) group and the pentyl chain would be expected to form significant hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.

Hydrogen Bonding: The nitrogen atoms of the imidazole (B134444) ring could act as hydrogen bond acceptors, forming interactions with suitable donor residues in the protein.

Pi-Pi Stacking: The aromatic rings of the biphenyl and imidazole moieties could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

However, no specific studies detailing these binding modes for this compound have been found.

Prediction of Binding Affinities and Inhibition Constants (Ki, IC50)

Docking simulations are often used to predict the binding affinity of a ligand to its target. This is typically expressed as a scoring function value, which can be correlated with experimental values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values quantify the potency of the compound as an inhibitor.

A hypothetical data table for predicted binding affinities might look like this:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Ki (nM) |

| Cytochrome P450 Isoform X | Data Not Available | Data Not Available |

| Target Enzyme Y | Data Not Available | Data Not Available |

Despite a thorough search, no published data on the predicted or experimentally determined Ki or IC50 values for this compound were found.

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations provide detailed insights into the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to understand a molecule's reactivity, stability, and electrostatic properties.

Electronic Structure Analysis and Reactivity Predictions

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, identifying regions prone to electrophilic or nucleophilic attack.

Stability and Charge Delocalization Studies (e.g., Natural Bond Orbital analysis)

Natural Bond Orbital (NBO) analysis is a method to study charge delocalization and intramolecular interactions. It provides information on the stability arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this compound, this would reveal the extent of electron sharing between the biphenyl, pentyl, and imidazole moieties.

No specific DFT, HOMO-LUMO, MEP, or NBO analysis studies for this compound are available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations to Investigate Ligand-Protein Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can assess the stability of a ligand-protein complex obtained from molecular docking. These simulations can reveal how the ligand and protein adapt to each other's presence and whether the key interactions are maintained over a simulated period. This provides a more dynamic and realistic view of the binding event than static docking poses.

A typical MD simulation study would analyze parameters such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein.

No published MD simulation studies investigating the complex of this compound with any protein target could be located.

De Novo Drug Design and Virtual Screening Approaches for Novel Scaffolds

The biphenyl-imidazole scaffold, a core structural feature of this compound, has garnered significant attention in medicinal chemistry as a "privileged" structure. This designation stems from its ability to interact with a diverse range of biological targets, making it a valuable starting point for the design of novel therapeutics. Computational chemistry and molecular modeling, particularly de novo drug design and virtual screening, are powerful tools being employed to explore the chemical space around this scaffold and identify new drug candidates with enhanced potency and selectivity.

De novo drug design, which involves the computational generation of novel molecular structures from the ground up, offers a pathway to explore uncharted areas of chemical space. rsc.orgresearchgate.net For a scaffold like biphenyl-imidazole, de novo approaches can be utilized to design novel derivatives with optimized binding characteristics for a specific target. This can involve growing a molecule atom-by-atom or fragment-by-fragment within the active site of a target protein, ensuring complementary shape and chemical features. While specific de novo design studies on this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable to its structural class.

Virtual screening, a more widely applied computational technique, has been instrumental in the discovery of novel biphenyl-imidazole derivatives with diverse biological activities. This approach involves the computational screening of large libraries of virtual compounds against a biological target to identify potential "hits." These hits can then be synthesized and tested experimentally. Structure-based virtual screening, which relies on the three-dimensional structure of the target protein, is a prominent method. It utilizes molecular docking simulations to predict the binding mode and affinity of virtual compounds within the target's active site.

Several studies have successfully employed virtual screening to identify novel inhibitors based on scaffolds related to biphenyl-imidazole for various diseases. For instance, in the context of Alzheimer's disease, computational screening has been used to identify biphenyl-imidazole derivatives that can inhibit key enzymes such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1). acs.org Similarly, research into antifungal agents has leveraged these techniques to discover potent inhibitors of fungal cytochrome P450 enzymes. nih.gov

The general workflow for a virtual screening campaign focusing on the biphenyl-imidazole scaffold would typically involve the following steps:

Target Selection and Preparation: Identification and validation of a biological target relevant to a specific disease. The three-dimensional structure of the target is obtained from sources like the Protein Data Bank (PDB) or generated through homology modeling.

Library Generation: A library of virtual compounds is assembled. This can be a commercial library, a proprietary collection, or a custom library of novel biphenyl-imidazole derivatives designed in silico.

Molecular Docking: The virtual library is docked into the active site of the prepared target protein. Docking algorithms predict the binding conformation and score the interactions based on factors like electrostatic and van der Waals forces.

Hit Selection and Filtering: Compounds are ranked based on their docking scores and other criteria, such as predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, to prioritize a manageable number of "hits" for experimental validation. mdpi.com

Experimental Validation: The selected hits are synthesized or acquired and tested in biological assays to confirm their activity.

The insights gained from virtual screening and molecular docking studies are invaluable for understanding the structure-activity relationships (SAR) of biphenyl-imidazole derivatives. For example, molecular dynamics simulations on biphenyl-imidazole angiotensin receptor blockers have elucidated key interactions with residues in the AT1 receptor, providing a roadmap for the design of next-generation antihypertensive drugs. nih.gov

Below are illustrative data tables showcasing the types of findings that can be generated from virtual screening and subsequent experimental validation of biphenyl-imidazole derivatives against different targets.

Table 1: Virtual Screening Hits of Biphenyl-Imidazole Derivatives as Potential Acetylcholinesterase (AChE) Inhibitors

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| BPI-001 | -10.5 | 50 | Trp84, Tyr121, Phe330 |

| BPI-002 | -9.8 | 120 | Tyr70, Asp72, Tyr334 |

| BPI-003 | -9.5 | 180 | Trp279, Phe330, His440 |

| BPI-004 | -9.2 | 250 | Tyr121, Phe288, Phe330 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a virtual screening study.

Table 2: In Vitro Activity of Synthesized Biphenyl-Imidazole Analogs Against Fungal Cytochrome P451 (CYP51)

| Compound ID | MIC against C. albicans (µg/mL) | IC50 for CYP51 Inhibition (µM) |

| BPI-A | 0.5 | 0.08 |

| BPI-B | 1 | 0.15 |

| BPI-C | 0.25 | 0.05 |

| BPI-D | 2 | 0.32 |

Note: The data in this table is representative of findings from studies on biphenyl-imidazole derivatives as antifungal agents and is for illustrative purposes. nih.gov

Preclinical Pharmacological Profiling: in Vitro Studies

Antimicrobial Activity Investigations (in vitro)

The imidazole (B134444) nucleus is a core feature of many antimicrobial agents. Research into biphenyl (B1667301) imidazole derivatives suggests a broad spectrum of activity against various microbial pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Table 1: Antibacterial Activity of Selected Imidazole and Biphenyl Derivatives (Note: This table presents data for analogous compounds, not the specific subject compound)

| Compound Type | Bacterial Strain | Activity (e.g., MIC) | Reference |

|---|---|---|---|

| Biphenyl derivatives | S. aureus | Not specified | nih.gov |

| Biphenyl derivatives | E. coli | Not specified | nih.gov |

Antifungal Activity against Fungal Strains

The antifungal potential of biphenyl imidazole derivatives is well-documented, with many compounds exhibiting potent activity, particularly against clinically relevant yeasts and molds. A series of novel biphenyl imidazole derivatives demonstrated excellent in vitro activity against Candida albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03125 to 2 µg/mL. nih.govcapes.gov.br The primary mechanism of action for these azole-based antifungals is believed to be the inhibition of cytochrome P450 51 (CYP51), an enzyme crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The lipophilic biphenyl group is thought to enhance the binding affinity of these compounds to the active site of the fungal CYP51 enzyme.

Table 2: In Vitro Antifungal Activity of Biphenyl Imidazole Derivatives (Note: This table presents data for analogous compounds, not the specific subject compound)

| Fungal Strain | Compound Series | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Biphenyl imidazole derivatives | 0.03125 - 2 | nih.govcapes.gov.br |

| Cryptococcus neoformans | Biphenyl imidazole derivatives | 0.03125 - 2 | nih.govcapes.gov.br |

| Candida krusei | Fluconazole-based derivatives | >4 | semanticscholar.org |

| Aspergillus flavus | Fluconazole-based derivatives | >4 | semanticscholar.org |

Antimycobacterial Activity

Research into imidazole-containing compounds has revealed promising activity against Mycobacterium species. While direct studies on 1-(1-biphenyl-4-yl-pentyl)-1H-imidazole are lacking, related benzimidazole (B57391) derivatives have shown significant in vitro efficacy. For example, certain 1H-benzo[d]imidazole derivatives exhibited excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG strains, with MIC values in the range of 0.75 to 1.5 μg/mL. nih.gov These findings suggest that the imidazole scaffold, a key component of the subject compound, is a viable pharmacophore for the development of new antimycobacterial agents.

Table 3: In Vitro Antimycobacterial Activity of Related Imidazole Derivatives (Note: This table presents data for analogous compounds, not the specific subject compound)

| Mycobacterial Strain | Compound Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | 1H-benzo[d]imidazole derivatives | 0.75 - 1.5 | nih.gov |

Antileishmanial Activity (in vitro against Leishmania species)

The therapeutic potential of imidazole derivatives extends to parasitic protozoa of the Leishmania genus. Although specific data for this compound is unavailable, studies on other imidazole-based compounds are encouraging. For instance, certain benzimidazole derivatives have demonstrated significant in vitro activity against Leishmania major, with some compounds exhibiting a 50% inhibitory concentration (IC50) as low as 0.6787 µg/mL. mdpi.com The presence of a biphenyl substituent on other heterocyclic scaffolds has also been shown to enhance antileishmanial activity.

Table 4: In Vitro Antileishmanial Activity of Related Imidazole Derivatives (Note: This table presents data for analogous compounds, not the specific subject compound)

| Leishmania Species | Compound Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Leishmania major | Benzimidazole derivative | 0.6787 | mdpi.com |

| Leishmania infantum | Vanillin synthetic derivatives | Not specified | nih.gov |

| Leishmania amazonensis | Vanillin synthetic derivatives | Not specified | nih.gov |

Anti-inflammatory Response Modulation in Cellular Models

The anti-inflammatory properties of imidazole-containing compounds have been investigated in various in vitro models. Studies on fluorophenyl-substituted imidazoles have demonstrated their ability to modulate the inflammatory response in lipopolysaccharide (LPS)-stimulated J774 macrophages. nih.gov These compounds were found to inhibit the production of nitric oxide (NO) metabolites and proinflammatory cytokines. nih.gov This suggests that the imidazole core can serve as a scaffold for developing agents that can control inflammatory processes at a cellular level. The biphenyl moiety could further influence this activity through its interactions with cellular targets.

Anticonvulsant Activity Assessment in In Vitro Models

The biphenyl-imidazole scaffold has been explored for its potential in managing central nervous system disorders, including epilepsy. A study on a series of [(biphenylyloxy)alkyl]imidazoles revealed potent anticonvulsant activity in a maximal electroshock-induced seizure model in mice. nih.gov The most active compound in that series, 1-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1H-imidazole, exhibited an ED50 of 15.5 mg/kg after oral administration. nih.gov Furthermore, other N-(benzoylalkyl)imidazoles have shown anticonvulsant activity comparable to or better than established drugs like phenytoin (B1677684) and phenobarbital (B1680315) in preclinical models. nih.gov These findings highlight the potential of the biphenyl and imidazole moieties in the design of novel anticonvulsant agents.

Other Specific Biological Activities (in vitro, e.g., anti-proliferative effects in cancer cell lines, receptor agonism/antagonism)

No published data from in vitro studies are available regarding the anti-proliferative activity of this compound against any cancer cell lines. Furthermore, there is no information available from receptor binding or functional assays to characterize its potential as a receptor agonist or antagonist.

Metabolic Characterization and in Vitro Pharmacokinetics

In Vitro Metabolic Stability Assays (e.g., using liver microsomes, hepatocytes)

There are no specific published research findings detailing the in vitro metabolic stability of 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole using standard assay systems such as human or animal liver microsomes or hepatocytes. Consequently, data on its half-life (t½) or intrinsic clearance (CLint) from these types of studies are not available.

Identification of Major Metabolic Pathways and Metabolites

No studies have been published that identify the major metabolic pathways or the resulting metabolites of this compound. Research into its biotransformation, including potential reactions like hydroxylation, oxidation, or glucuronidation, has not been documented in the scientific literature.

Permeability and Efflux Studies using In Vitro Models (e.g., PAMPA, Caco-2 assays)

There is no publicly available data from in vitro permeability studies, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or assays using cell lines like Caco-2 or CALU-3, for this compound. Therefore, its classification in terms of high or low permeability and its potential as a substrate for efflux transporters remains undetermined from experimental evidence.

Advanced Research Directions and Future Perspectives for Biphenyl Imidazole Compounds

Development of Novel Dual-Acting or Multi-Target Ligands

The development of ligands that can simultaneously interact with multiple biological targets is a burgeoning area in drug discovery. This approach is particularly relevant for complex diseases where multiple pathways are dysregulated. Biphenyl (B1667301) imidazole (B134444) derivatives are being investigated as scaffolds for such multi-target agents. frontiersin.orgnih.gov

For instance, in the context of cancer, researchers are designing imidazole-based compounds that can inhibit multiple protein kinases or other key cellular targets involved in tumor growth and proliferation. frontiersin.orgnih.gov A computational study on a series of imidazole derivatives identified their potential to interact with six different targets implicated in breast cancer, including TTK, HER2, and GR. frontiersin.orgnih.gov This multi-target capability could lead to more effective therapies and potentially overcome drug resistance mechanisms.

The design of these dual-acting ligands often involves a fragment-based approach, where different chemical moieties are combined to achieve the desired polypharmacology. nih.gov By joining fragments known to interact with specific targets, novel molecules with unique activity profiles can be created. nih.gov

Application of Advanced Analytical and Bioanalytical Techniques for Metabolomics and Proteomics in Compound Research

Understanding how biphenyl imidazole compounds affect cellular processes requires sophisticated analytical methods. Metabolomics and proteomics, which involve the comprehensive analysis of metabolites and proteins, respectively, are crucial in this endeavor. nih.govadvancedmetabolomics.com

Advanced techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) are the cornerstones of modern metabolomics and proteomics. researchgate.netnih.gov These methods allow for the sensitive and accurate detection and quantification of a vast number of molecules in biological samples. creative-proteomics.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, often used in conjunction with MS, to elucidate the structure of metabolites and their interactions. nih.gov

These analytical platforms can be used to:

Identify the metabolic pathways affected by a biphenyl imidazole compound.

Discover biomarkers that indicate the compound's efficacy or potential toxicity.

Elucidate the mechanism of action by observing changes in protein expression and metabolite levels. nih.gov

The data generated from these "omics" studies are complex, and sophisticated bioinformatic tools are required for their analysis and interpretation. nih.gov

Targeted Delivery Systems for Imidazole Scaffolds in Biological Systems

Ensuring that a drug reaches its intended target in the body while minimizing off-target effects is a major challenge in pharmacology. Targeted delivery systems for imidazole scaffolds are being developed to address this issue. These systems aim to increase the concentration of the active compound at the site of action, thereby enhancing efficacy and reducing potential side effects.

Strategies for targeted delivery include:

Nanoparticle-based carriers: Encapsulating imidazole derivatives in nanoparticles can improve their solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands that recognize specific cells or tissues.

Prodrugs: A prodrug is an inactive form of a drug that is converted to the active form in the body, often at the target site. This approach can be used to improve the absorption and distribution of imidazole compounds.

Antibody-Drug Conjugates (ADCs): In this approach, a potent imidazole derivative is linked to an antibody that specifically binds to a target on diseased cells, such as cancer cells. This allows for highly selective delivery of the cytotoxic agent.

Research is also exploring the use of imidazole derivatives themselves as components of delivery systems, for example, in the functionalization of membranes for nanofiltration to improve their properties. nih.gov

Integration of Omics Technologies in Mechanistic Studies

The true power of modern biological research lies in the integration of multiple "omics" technologies to gain a holistic understanding of cellular systems. researchgate.net By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of how biphenyl imidazole compounds exert their effects. nih.gov

For example, a study investigating the neurotoxicity of a compound might use:

Transcriptomics to see which genes are turned on or off in response to the compound.

Proteomics to measure changes in the levels of proteins encoded by those genes.

Metabolomics to analyze the resulting alterations in cellular metabolism. nih.gov

This integrated approach provides a multi-layered view of the compound's mechanism of action, from the initial interaction with its target to the downstream functional consequences. researchgate.net Such comprehensive understanding is invaluable for optimizing lead compounds and predicting their clinical effects.

Emerging Therapeutic Applications of Imidazole Derivatives

The versatile nature of the imidazole scaffold has led to its exploration in a wide range of therapeutic areas beyond its traditional use as an antifungal or anticancer agent. frontiersin.orgnih.govjchemrev.com

Neuroprotection: Some imidazole derivatives are being investigated for their potential to protect neurons from damage in conditions like ischemic stroke. acs.org For example, a novel imidazo[1,5-a]pyrazin-8-(7H)-one derivative has shown promise as a P2Y1 antagonist with neuroprotective properties. acs.org

Chronic Obstructive Pulmonary Disease (COPD): While direct evidence for the use of 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole in COPD is not available, related imidazole compounds have been studied for their anti-inflammatory properties. nih.gov Since inflammation is a key component of COPD, this suggests a potential avenue for future research into the application of biphenyl imidazole derivatives for this condition.

Other emerging applications for imidazole derivatives include their use as antiviral agents, with research exploring their activity against viruses like SARS-CoV-2. nih.govrsc.org The ability of the imidazole core to interact with a variety of biological targets ensures that new therapeutic applications for this class of compounds will continue to be discovered. nih.gov

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR in CDCl₃ (δ 7.2–7.7 ppm for biphenyl protons; δ 125–140 ppm for imidazole carbons) .

- Elemental analysis : Discrepancies >0.3% in C/H/N suggest incomplete purification; repeat flash chromatography .

Advanced

High-resolution MS (ESI-TOF) resolves isotopic patterns for halogenated derivatives. For crystallographic ambiguity (e.g., disordered biphenyl groups), use SHELXL refinement with TWIN/BASF commands .

How can contradictions between experimental and computational data (e.g., NMR shifts, elemental analysis) be resolved?

Q. Basic

- Elemental mismatches : Re-synthesize under inert atmosphere (Ar) to prevent oxidation.

- NMR deviations : Confirm solvent purity (e.g., residual DMSO in CDCl₃ shifts imidazole NH signals) .

Advanced

For conflicting DFT-predicted vs. observed NMR shifts, recalibrate calculations with implicit solvent models (IEF-PCM) or hybrid functionals (B3LYP-D3BJ) .

What strategies are effective for studying the biological activity of this compound in vitro?

Q. Basic

- Target identification : Use PubChem BioAssay (AID 743255) to screen against GPCRs or kinases .

- Dose-response : Test in HEK293 cells (IC₅₀ determination via MTT assays) with positive controls (e.g., known imidazole-based inhibitors) .

Advanced

Molecular docking (AutoDock Vina) into GLP1 receptor homologs identifies key binding residues (e.g., Tyr¹⁰⁹). Validate via site-directed mutagenesis and SPR binding assays .

How can the compound’s stability under varying conditions (pH, temperature) be assessed?

Q. Basic

- Thermal stability : TGA/DSC (5°C/min, N₂ atmosphere) shows decomposition >200°C.

- pH stability : Incubate in buffers (pH 2–12) for 24h; monitor via HPLC (C18 column, 254 nm) .

Advanced

Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products (e.g., imidazole ring oxidation to urea derivatives) .

What computational tools are recommended for SAR studies of biphenyl-imidazole derivatives?

Q. Advanced

- QSAR : Build CoMSIA models using pED₅₀ values from MES tests. Prioritize steric (63%) and electrostatic (22%) field contributions .

- ADMET prediction : Use SwissADME to optimize logS (>−4.5) and BBB permeability (TPSA <90 Ų) .

How should crystallographic data be processed for biphenyl-imidazole complexes with ambiguous electron density?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.